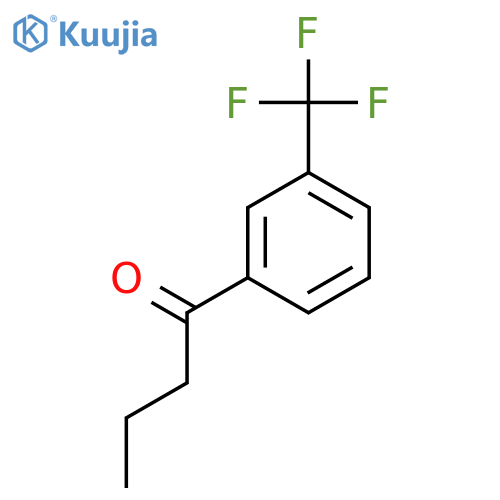Cas no 1705-16-4 (1-3-(trifluoromethyl)phenylbutan-1-one)

1-3-(trifluoromethyl)phenylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,1-[3-(trifluoromethyl)phenyl]-
- 3’-TRIFLUOROMETHYLBUTYROPHENONE
- 3-trifluoromethylbutyrophenone
- 4,4,4-trifluoro-3-methyl-1-phenylbutan-1-one
- 1-Butanone,1-[3-(trifluoromethyl)phenyl]
- 1-Butanone,4,4,4-trifluoro-3-methyl-1-phenyl
- Butyrophenone,3'-(trifluoromethyl)-(7CI,8CI)
- m-Trifluormethyl-butyrophenon
- 1-(3-trifluoromethylphenyl)butan-1-one
- 1-[3-(trifluoromethyl)phenyl]butan-1-one
- AKOS010015149
- 1-(3-(Trifluoromethyl)phenyl)butan-1-one
- 1-(3-Trifluoromethyl-phenyl)-butan-1-one
- Z513733236
- OLROVMGGICDDJG-UHFFFAOYSA-N
- CS-0216988
- N12570
- SCHEMBL9468405
- 1705-16-4
- EN300-65409
- 1-3-(trifluoromethyl)phenylbutan-1-one
-
- インチ: 1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3
- InChIKey: OLROVMGGICDDJG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(CCC)=O)(F)F
計算された属性
- 精确分子量: 216.07600
- 同位素质量: 216.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.153±0.06 g/cm3(Predicted)
- Boiling Point: 138-140 °C(Press: 20 Torr)
- PSA: 17.07000
- LogP: 3.45780
1-3-(trifluoromethyl)phenylbutan-1-one Security Information
1-3-(trifluoromethyl)phenylbutan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-3-(trifluoromethyl)phenylbutan-1-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65409-0.05g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.05g |
$91.0 | 2025-03-21 | |
| TRC | T900168-25mg |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900168-250mg |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-65409-5.0g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 5.0g |
$1625.0 | 2025-03-21 | |
| 1PlusChem | 1P00ACOT-10g |
3-trifluoromethylbutyrophenone |
1705-16-4 | 95% | 10g |
$3984.00 | 2024-06-19 | |
| A2B Chem LLC | AE82205-100mg |
1-(3-(Trifluoromethyl)phenyl)butan-1-one |
1705-16-4 | 95% | 100mg |
$178.00 | 2024-04-20 | |
| A2B Chem LLC | AE82205-500mg |
1-(3-(Trifluoromethyl)phenyl)butan-1-one |
1705-16-4 | 95% | 500mg |
$358.00 | 2024-04-20 | |
| A2B Chem LLC | AE82205-1g |
1-(3-(Trifluoromethyl)phenyl)butan-1-one |
1705-16-4 | 95% | 1g |
$448.00 | 2024-04-20 | |
| 1PlusChem | 1P00ACOT-250mg |
3-trifluoromethylbutyrophenone |
1705-16-4 | 95% | 250mg |
$251.00 | 2025-02-25 | |
| Enamine | EN300-65409-0.5g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.5g |
$306.0 | 2025-03-21 |
1-3-(trifluoromethyl)phenylbutan-1-one 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
1-3-(trifluoromethyl)phenylbutan-1-oneに関する追加情報
Chemical Compound CAS No. 1705-16-4: 1-Butanone, 1-[3-(Trifluoromethyl)Phenyl]
The chemical compound with CAS No. 1705-16-4, commonly referred to as 1-butanol, 1-[3-(trifluoromethyl)phenyl], is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a butanone group with a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, making it a valuable molecule in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-butanol, 1-[3-(trifluoromethyl)phenyl]. Researchers have explored various methodologies to optimize its production, including catalytic processes and asymmetric synthesis techniques. These innovations have not only improved yield but also enhanced the purity of the compound, making it more suitable for high-end applications.
In the pharmaceutical industry, 1-butanol, 1-[3-(trifluoromethyl)phenyl] has shown promise as a building block for drug development. Its ability to form stable intermediates and its compatibility with diverse functional groups make it an attractive candidate for constructing complex molecular architectures. For instance, studies have demonstrated its utility in the synthesis of bioactive compounds targeting various therapeutic areas, including oncology and neurodegenerative diseases.
The electronic properties of this compound are particularly noteworthy due to the electron-withdrawing trifluoromethyl group attached to the phenyl ring. This feature enhances the molecule's reactivity in certain chemical transformations, such as nucleophilic substitutions and electrophilic aromatic substitutions. Recent research has leveraged these properties to develop novel catalytic cycles and reaction pathways, further expanding its applicability in organic synthesis.
In addition to its role in drug discovery, 1-butanol, 1-[3-(trifluoromethyl)phenyl] has found applications in materials science. Its ability to form stable polymers and coatings has been explored for use in advanced materials development. For example, studies have shown that this compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
The environmental impact of 1-butanol, 1-[3-(trifluoromethyl)phenyl] has also been a topic of interest among researchers. Investigations into its biodegradation pathways and toxicity profiles are ongoing, with a focus on minimizing its ecological footprint while maximizing its industrial utility.
In conclusion, CAS No. 1705-16-4, or 1-butanol, 1-[3-(trifluoromethyl)phenyl], stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, ensuring its relevance in both current and future scientific endeavors.
1705-16-4 (1-3-(trifluoromethyl)phenylbutan-1-one) Related Products
- 711-33-1(4'-(Trifluoromethyl)propiophenone)
- 898764-76-6(3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one)
- 85068-34-4(3',5'-Bis(trifluoromethyl)propiophenone)
- 62587-07-9(cyclopropyl-[4-(trifluoromethyl)phenyl]methanone)
- 61062-55-3(2-Phenyl-4’-trifluoromethylacetophenone)
- 898765-80-5( )
- 898765-82-7( )
- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)
- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)
- 57892-77-0(2-{imidazo1,2-apyridin-2-yl}acetonitrile)




